molecular formula C5H7BrN4 B13922291 4-Bromo-2,3,6-pyridinetriamine

4-Bromo-2,3,6-pyridinetriamine

Cat. No.: B13922291
M. Wt: 203.04 g/mol
InChI Key: FLGNFOSNWCXIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3,6-pyridinetriamine is a heterocyclic organic compound with the molecular formula C5H6BrN3 It is a derivative of pyridine, where three amino groups are substituted at the 2, 3, and 6 positions, and a bromine atom is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3,6-pyridinetriamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2,3,6-triaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,6-pyridinetriamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,6-pyridinetriamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary but often include kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,6-pyridinetriamine is unique due to the presence of both bromine and multiple amino groups, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate for the synthesis of complex molecules with specific functional properties .

Properties

Molecular Formula

C5H7BrN4

Molecular Weight

203.04 g/mol

IUPAC Name

4-bromopyridine-2,3,6-triamine

InChI

InChI=1S/C5H7BrN4/c6-2-1-3(7)10-5(9)4(2)8/h1H,8H2,(H4,7,9,10)

InChI Key

FLGNFOSNWCXIND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1N)N)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.